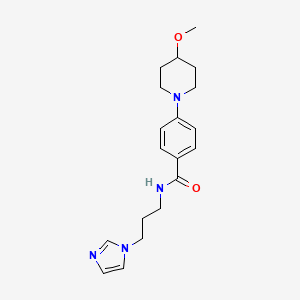

N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide

Description

N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide is a complex organic compound that features both imidazole and piperidine functional groups

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-25-18-7-12-23(13-8-18)17-5-3-16(4-6-17)19(24)21-9-2-11-22-14-10-20-15-22/h3-6,10,14-15,18H,2,7-9,11-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVNOQGZVBXHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where the imidazole ring reacts with 1-bromopropane.

Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine or via the Mannich reaction.

Coupling of the Benzamide Group: The final step involves coupling the synthesized imidazole and piperidine derivatives with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involving imidazole or piperidine moieties.

Pharmacology: It may serve as a ligand in receptor binding studies or as a pharmacophore in drug design.

Materials Science: The compound can be used in the synthesis of polymers or as a building block for complex molecular architectures.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may target enzymes such as cytochrome P450 or receptors like GABA receptors.

Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide: can be compared with other imidazole or piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which allow it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a versatile compound in research and industrial applications.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known by its CAS number 2034522-27-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The compound features an imidazole ring, a piperidine moiety, and a benzamide structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O2 |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 2034522-27-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Ion Channel Modulation : Research indicates that compounds with similar structures can modulate ion channels, particularly potassium channels like Kv1.3, which are involved in immune responses and neuronal signaling .

- Receptor Binding : The imidazole and piperidine components may facilitate binding to specific receptors involved in neurotransmission and cellular signaling pathways.

- Inhibition of Enzymatic Activity : The benzamide group can interact with enzymes implicated in various diseases, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

Anticancer Potential

Recent studies have explored the anticancer properties of similar compounds. For instance, the synthesis of related benzamide analogs demonstrated potent inhibitory activity against cancer cell lines by inducing apoptosis through specific signaling pathways . The structural similarities suggest that this compound may exhibit comparable effects.

Neuropharmacological Effects

Compounds containing imidazole and piperidine moieties have been reported to influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression or anxiety.

Case Studies

Case Study 1: Kv1.3 Inhibition

A study investigating the biological activity of benzamide derivatives showed that certain compounds exhibited significant Kv1.3 inhibition comparable to known inhibitors like PAP-1. This highlights the potential for this compound as a therapeutic agent in autoimmune diseases where Kv1.3 plays a crucial role .

Case Study 2: Anticancer Activity

In vitro studies on structurally related compounds revealed their ability to induce cell cycle arrest and apoptosis in cancer cell lines. These findings support further investigation into the anticancer efficacy of this compound as a candidate for cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide?

- Methodology : Multi-step organic synthesis typically involves:

- Step 1 : Coupling of 4-(4-methoxypiperidin-1-yl)benzoic acid with 3-(1H-imidazol-1-yl)propan-1-amine using coupling reagents (e.g., HBTU or BOP) in aprotic solvents like THF or DMF. Reaction conditions (e.g., 0°C to room temperature, 12–24 hours) are critical for yield optimization .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Confirmation of purity by HPLC (>95%) and structural validation via -/-NMR and mass spectrometry .

Q. How is the compound characterized structurally?

- Techniques :

- Spectroscopy : -NMR (e.g., δ 7.74 ppm for aromatic protons), -NMR (e.g., carbonyl at ~167 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. What preliminary biological screening methods are used to evaluate its activity?

- Assays :

- Enzyme inhibition : Kinetic assays (e.g., stopped-flow spectroscopy for carbonic anhydrase inhibition, using phenol red as a pH-sensitive indicator) .

- Cell-based models : Cytotoxicity screening (e.g., IC determination in cancer cell lines via MTT assays) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Method : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters include bond angles (e.g., imidazole ring planarity) and torsional flexibility of the methoxypiperidine group. ORTEP-3 software generates thermal ellipsoid plots to visualize disorder or dynamic motion .

- Case Study : A related imidazole-triazolone derivative (5-benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-one) showed a 7° deviation in the propyl linker, impacting ligand-receptor docking .

Q. How to address contradictory solubility and bioactivity data across studies?

- Analysis Framework :

- Solubility : Compare logP values (experimental vs. computational, e.g., XlogP3-AA) to identify discrepancies. Adjust formulation using co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .

- Bioactivity : Validate assay conditions (e.g., buffer pH, serum protein interference). For example, a benzothiazole analog showed reduced activity in serum-rich media due to protein binding .

Q. What strategies optimize pharmacokinetic properties while retaining target affinity?

- Approaches :

- Metabolic stability : Introduce fluorine atoms or methoxy groups to block cytochrome P450 oxidation (e.g., 4-methoxypiperidine reduces hepatic clearance) .

- Permeability : Modify the imidazole-propyl linker length (e.g., n=3 vs. n=4) to balance LogD and blood-brain barrier penetration .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Protocol :

- Core modifications : Synthesize analogs with substituted piperidines (e.g., 4-fluoropiperidine) or alternate heterocycles (e.g., thiazole vs. imidazole).

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents that enhance hydrogen bonding (e.g., methoxy → kinase hinge region interactions) .

Q. What computational tools predict off-target interactions?

- Tools :

- SwissTargetPrediction : Prioritize kinase or GPCR targets based on structural similarity to known ligands .

- Molecular dynamics (MD) : Simulate binding to unintended targets (e.g., hERG channel) using AMBER or GROMACS to assess cardiotoxicity risks .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.